Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
Overview
Description
Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is a flavonoid glycoside, a type of compound commonly found in various plants. It is known for its potent inhibitory activity against the growth of Microcystis aeruginosa, a type of cyanobacteria . This compound is a derivative of quercetin, a well-known flavonoid with numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside has a wide range of scientific research applications:
Mechanism of Action
Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside has been found to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and synergize with methicillin . This activity is achieved by remodeling metabolism, including central carbon metabolism and glutamine biosynthesis, resulting in abnormal cell formation and reduction in biofilm formation of MRSA .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside typically involves the glycosylation of quercetin with a galactose derivative, followed by the galloylation of the resulting glycoside. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation and galloylation processes .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the roots of Glycyrrhiza uralensis, followed by purification processes. The extraction methods can include solvent extraction, chromatography, and crystallization techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct biological activities .
Comparison with Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Myricetin: Another flavonoid with potent antioxidant and neuroprotective activities.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Uniqueness: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is unique due to its galloyl group, which enhances its polarity and bioactivity compared to other flavonoids. This structural feature allows it to exhibit stronger inhibitory effects on the growth of cyanobacteria and more potent antioxidant activities .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQLXJREAGPHS-OJWSHTDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971957 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53171-28-1, 56508-10-2 | |
Record name | Quercetin 3-(6-O-galloylgalactoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside?
A2: This compound, along with other galloyl glycosides, was isolated from the fresh leaves of the guava plant (Psidium guajava L). [] This finding highlights the potential of natural products as sources of novel therapeutic agents.
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